molecular formula C15H16BrN3O3 B2406439 4-(4-bromophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 878123-52-5

4-(4-bromophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2406439
CAS No.: 878123-52-5
M. Wt: 366.215
InChI Key: YBQGJLVSHMWKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrimidinone class, featuring a fused pyrrolo[3,4-d]pyrimidine core with a 4-bromophenyl substituent at position 4 and a 2-methoxyethyl group at position 4.

Properties

IUPAC Name

4-(4-bromophenyl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3/c1-22-7-6-19-8-11-12(14(19)20)13(18-15(21)17-11)9-2-4-10(16)5-3-9/h2-5,13H,6-8H2,1H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQGJLVSHMWKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core. This can be achieved through a condensation reaction between a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a brominated aromatic compound reacts with the pyrrolopyrimidine core. This step often requires the use of a palladium catalyst and a suitable base.

    Addition of the Methoxyethyl Side Chain: The final step involves the alkylation of the pyrrolopyrimidine core with a methoxyethyl halide. This reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Palladium catalysts, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

    Hydrolysis: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, substituted derivatives, and hydrolyzed products.

Scientific Research Applications

4-(4-bromophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group and the methoxyethyl side chain play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Modifications at Position 4 (Aromatic Substituents)

Substituents at position 4 significantly influence electronic properties and binding interactions. Key analogs include:

Compound Name Position 4 Substituent Position 6 Substituent Melting Point (°C) Yield (%) Key Features Source
4-(4-Bromophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (Target) 4-Bromophenyl 2-Methoxyethyl N/A N/A Bromine enhances halogen bonding; methoxyethyl improves hydrophilicity -
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-Chlorophenyl 4-Methoxybenzyl N/A N/A Chlorine (less polarizable than Br) may reduce binding affinity
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 2-Hydroxyphenyl 4-Methoxyphenyl ~220 87 Hydroxyl group enables hydrogen bonding; lower lipophilicity
6-Benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (Compound A) 4-Hydroxyphenyl Benzyl N/A N/A Hydroxyl group increases polarity; benzyl enhances aromatic interactions


Key Observations :

  • Polar vs. Nonpolar Groups: Hydroxyphenyl derivatives (e.g., and ) exhibit higher polarity, enhancing solubility but possibly reducing membrane permeability compared to halogenated analogs.

Modifications at Position 6 (Alkyl/Ether Chains vs. Aromatic Groups)

Position 6 substituents dictate lipophilicity and conformational flexibility:

Compound Name Position 6 Substituent Key Features Source
This compound (Target) 2-Methoxyethyl Ether linkage balances hydrophilicity and flexibility -
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-Methoxybenzyl Aromatic benzyl group increases rigidity and π-π stacking potential
N4-(3-Bromophenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine 2-Phenylethyl Alkyl chain with phenyl enhances lipophilicity and hydrophobic interactions
6-(4-Fluorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (Compound D) 4-Fluorobenzyl Fluorine’s electronegativity may modulate binding specificity

Key Observations :

  • Ether vs. Alkyl Chains : The target’s 2-methoxyethyl group likely improves water solubility compared to purely alkyl chains (e.g., 2-phenylethyl in ) .
  • Aromatic vs. Non-Aromatic: Benzyl/fluorobenzyl groups () favor π-π interactions but may reduce metabolic stability compared to ether-linked substituents.

Biological Activity

The compound 4-(4-bromophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Pyrrolo-Pyrimidine Framework : This is achieved through cyclization reactions involving appropriate starting materials such as substituted amines and carbonyl compounds.
  • Bromination and Alkylation : The introduction of the bromophenyl and methoxyethyl groups can be accomplished through electrophilic aromatic substitution and alkylation reactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have shown significant antiproliferative activity against various cancer cell lines. A notable study reported that certain derivatives exhibited IC50 values as low as 0.79 µM against pancreatic adenocarcinoma cells (CFPAC-1) .

CompoundCell LineIC50 (µM)Mechanism
5fCFPAC-10.79Induction of apoptosis
5bHeLa0.98Cytostatic activity

These findings suggest that modifications in the structural framework can enhance anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that pyrrolo[2,3-d]pyrimidine derivatives possess activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) assays reveal that some derivatives are effective against resistant strains of Mycobacterium tuberculosis, with MIC values ranging from 0.488 to 62.5 µM .

Case Studies

  • Antitubercular Activity : A library of pyrrolo[2,3-d]pyrimidine derivatives was synthesized and tested against Mycobacterium tuberculosis. The most potent derivative displayed an MIC value of 0.488 µM without cytotoxic effects on Vero cells .
  • Antiproliferative Effects : Another study focused on novel bis-pyrrolo derivatives which demonstrated significant antiproliferative effects on cancer cell lines, indicating their potential in cancer therapy .

Research Findings

The exploration of structure-activity relationships (SAR) has been crucial in understanding how modifications to the pyrrolo[3,4-d]pyrimidine structure influence biological activity:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups significantly impacts the compound's ability to interact with biological targets.
  • Mechanistic Insights : Studies suggest that these compounds may exert their effects through multiple mechanisms, including inhibition of key enzymes involved in cellular proliferation and survival pathways.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors and heterocyclic intermediates. A common approach includes cyclization of substituted pyrimidine derivatives under reflux conditions using polar aprotic solvents (e.g., DMF or THF) and catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol or acetonitrile to achieve >95% purity. Analytical techniques such as TLC and HPLC should validate intermediate steps .

Q. How can researchers characterize the compound’s structural and chemical properties?

Key characterization methods include:

  • NMR spectroscopy (¹H/¹³C, DEPT) to confirm substituent positions and ring saturation.
  • X-ray crystallography for absolute stereochemistry determination (e.g., monoclinic P2₁/c space group, as seen in analogous structures) .
  • HRMS (ESI or EI) for molecular weight validation (e.g., expected [M+H]⁺ ~435.1 g/mol).
  • HPLC-PDA to assess purity and detect trace impurities (>99% purity recommended for biological assays) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Target selection should align with structural motifs:

  • Enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) using fluorescence-based or radiometric methods.
  • Cytotoxicity screening against cancer cell lines (e.g., IC₅₀ determination via MTT assay).
  • Receptor binding studies (e.g., dopamine or serotonin receptors via competitive radioligand assays). Include positive controls (e.g., known inhibitors) and solvent controls to rule out nonspecific effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent modification : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency shifts.
  • Alkyl chain variation : Modify the 2-methoxyethyl group to evaluate steric and electronic effects on target binding.
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses against targets like kinases or GPCRs .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Analytical validation : Confirm compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS.
  • Replicate studies : Cross-validate results in independent labs using identical synthetic batches .

Q. How can crystallographic data inform mechanistic studies?

  • Co-crystallization : Soak the compound with target proteins (e.g., kinases) to resolve binding modes.
  • Electron density maps : Identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues).
  • Thermal shift assays : Corrogate structural stability changes upon ligand binding .

Q. What methodologies assess the compound’s stability and solubility for in vivo applications?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products.
  • Solubility profiling : Use shake-flask methods in PBS, DMSO, and simulated gastric fluid.
  • LogP determination : Employ HPLC-based methods to predict membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.